molecular formula C7H9N3O3S B1581497 Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate CAS No. 54968-74-0

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Cat. No.: B1581497
CAS No.: 54968-74-0
M. Wt: 215.23 g/mol
InChI Key: CFOLRWLXDGELQE-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (CAS 54968-74-0) is an isothiazole derivative featuring an aminocarbonyl (-CONH₂) group at position 3 and an ethyl ester (-COOEt) at position 3.

Preparation Methods

Preparation Methods of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

General Synthetic Strategy

The synthesis generally involves:

  • Formation of the isothiazole ring system via cyclization reactions.
  • Introduction of amino and aminocarbonyl groups at specific ring positions.
  • Installation of the ethyl carboxylate group either through esterification or by using ester-containing precursors.

Key Synthetic Routes and Reaction Conditions

Cyclization of Substituted Thiazole Precursors

One established approach is the cyclization of substituted thiazole precursors bearing appropriate amino and carbonyl functionalities. For example, the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with bases such as potassium carbonate in mixed solvents (methanol and water) under controlled temperatures can facilitate ring closure and functional group installation.

Reaction of Amino Ester Precursors with Sulfur and Nitrogen Sources

Another method involves the condensation of amino ester derivatives (e.g., ethyl 3-amino-2-methylpropanoate) with elemental sulfur and nitrogen sources under basic conditions (e.g., sodium hydroxide) in solvents like ethanol. Heating the reaction mixture promotes cyclization, forming the isothiazole ring with the desired substituents.

Use of Carboxylic Acid Salts and Halogenated Intermediates

Processes involving halogenated thiazole intermediates (e.g., 2-chloro-5-chloromethylthiazole) reacting with carboxylic acid salts (such as sodium or potassium formate) in the presence of phase transfer catalysts have been reported. These reactions occur at temperatures between 25°C and 120°C and produce esters that can be hydrolyzed and further transformed into hydroxymethylthiazoles, which serve as intermediates for subsequent functionalization steps.

Detailed Reaction Conditions and Catalysts

Step Reactants/Intermediates Conditions Solvent Catalyst/Agent Notes
1 2-chloro-5-chloromethylthiazole + carboxylic acid salt (e.g., sodium formate) 25–120°C, 8.5 hours stirring Polar aprotic (DMF, DMSO) or hydrocarbons (toluene) Quaternary ammonium phase transfer catalyst Ester formation of 2-chloro-5-hydroxymethylthiazole
2 Ester hydrolysis of above intermediate Ambient to mild heating Aqueous strong base (NaOH, KOH) Hydrolyzing agent (e.g., trimethylsilyl-OK/THF) Converts ester to hydroxymethylthiazole
3 Dechlorination of 2-chloro-5-hydroxymethylthiazole Catalytic hydrogenation or reaction with Zn/AcOH, Mg/MeOH Solvent varies Catalysts like Pd/C or metals Yields 5-hydroxymethylthiazole, key intermediate
4 Cyclization with amino ester precursors + sulfur Heating under reflux Ethanol or methanol Base (NaOH) Forms isothiazole ring with amino and aminocarbonyl groups

Purification and Characterization

  • Purification : Recrystallization from polar solvents (ethanol/water mixtures) or chromatographic methods are used to obtain high-purity products.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography confirm structural integrity and purity.

Research Findings and Optimization Insights

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Halogenated thiazole + carboxylic acid salt 2-chloro-5-chloromethylthiazole, sodium formate Phase transfer catalyst, aqueous base 25–120°C, 8+ hr High selectivity, scalable Multi-step, requires careful hydrolysis and dechlorination
Amino ester + sulfur + base Ethyl 3-amino-2-methylpropanoate, sulfur, NaOH Ethanol, reflux Direct ring formation, fewer steps Moderate yields, requires heating
Substituted thiazole cyclization Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate K2CO3, MeOH/H2O Mild heating Good functional group tolerance Requires precursor synthesis

Chemical Reactions Analysis

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : It serves as a versatile building block in organic synthesis, facilitating the development of complex molecules, especially in pharmaceutical and agrochemical research.

2. Biology

  • Biochemical Assays : The compound is utilized in various biochemical assays to study enzyme inhibition and protein interactions. Its structure allows it to interact with specific biological targets, enhancing its utility in research.

3. Medicine

  • Therapeutic Development : Research indicates that Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate may inhibit bacterial efflux pumps, which are mechanisms that bacteria use to expel antibiotics. This property positions it as a candidate for enhancing antibiotic efficacy against resistant strains.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antibiotic Resistance Research :
    • A study demonstrated that this compound effectively inhibited efflux pumps in certain bacteria, leading to increased susceptibility to antibiotics. This finding suggests its potential role in developing new treatments for antibiotic-resistant infections.
  • Pharmaceutical Development :
    • Research focusing on the compound's interaction with various enzymes revealed its potential as a lead compound for designing new therapeutic agents targeting specific diseases. The unique structural features contribute to its bioactivity, making it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazole ring in the compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the amino and carbonyl groups in the compound can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Variations

  • Isothiazole vs. Thiazole/Thieno-isothiazole: Ethyl 2-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate () incorporates a fused thieno-isothiazole ring, enhancing planarity and conjugation for dye applications (λmax ~450–500 nm). In contrast, the target compound’s simpler isothiazole core may prioritize solubility and synthetic accessibility . Thiazole derivatives like Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate () replace the isothiazole’s sulfur-nitrogen adjacency with a sulfur-carbon-nitrogen arrangement, altering electronic properties and reactivity .

Substituent Effects

  • Aminocarbonyl (-CONH₂) vs. In contrast, arylazo groups (e.g., Ethyl 3-arylazo-4-phenylthieno-isothiazole-5-carboxylate, ) enable π-conjugation for visible-light absorption, making them suitable as disperse dyes .
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro () and chlorophenyl () substituents increase electrophilicity, favoring reactivity in nucleophilic substitutions. The aminocarbonyl group, being electron-donating, may stabilize resonance structures, affecting redox properties .

Isoxazole Derivatives

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate () replaces isothiazole’s sulfur with oxygen, reducing ring aromaticity and altering dipole moments. This impacts solubility and metabolic stability, with isoxazoles often prioritized in photochromic and pharmaceutical applications .

Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Evidence ID
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate Isothiazole -CONH₂, -COOEt 229.25 (calc.) High H-bond capacity, moderate lipophilicity
Ethyl 3-arylazo-4-phenylthieno-isothiazole-5-carboxylate Thieno-isothiazole -N=N-Ar, -COOEt ~400–450 λmax 450–500 nm (dye applications)
Diethyl 4-amino-3,5-isothiazoledicarboxylate Isothiazole Two -COOEt groups 274.29 Enhanced solubility in polar solvents
Ethyl 4-amino-3-(4-fluorophenyl)isothiazole-5-carboxylate Isothiazole -F-Ph, -COOEt 266.29 Increased lipophilicity
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Isoxazole -OCH₃, -COOMe 172.14 Planar structure, photostability

Biological Activity

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (CAS Number: 54968-74-0) is a compound with a unique isothiazole ring structure that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₉N₃O₃S
  • Molecular Weight : 215.23 g/mol
  • Functional Groups : Contains an amino group, a carboxylate group, and an isothiazole ring.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly metalloenzymes, by forming stable complexes with metal ions. This interaction can disrupt enzyme activity, leading to altered metabolic pathways in target organisms.
  • Bacterial Efflux Pump Inhibition : Research indicates that this compound may inhibit bacterial efflux pumps, which are responsible for expelling antibiotics from bacterial cells. By blocking these pumps, this compound enhances the effectiveness of existing antibiotics against resistant bacterial strains.
  • Protein Interactions : The amino and carbonyl groups within the compound can participate in hydrogen bonding and other interactions with proteins, influencing their structure and function.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : It has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. Studies have suggested its potential role in combating antibiotic resistance by enhancing the efficacy of traditional antibiotics .
  • Anticancer Potential : Preliminary studies indicate that derivatives of isothiazole compounds may exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored further in cancer research .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • In vitro Studies on Bacterial Strains :
    • A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated a significant reduction in bacterial growth when treated with the compound, particularly in combination with common antibiotics.
  • Structure-Activity Relationship (SAR) Analysis :
    • A SAR analysis was conducted to identify modifications that enhance biological activity. Variations in substituents on the isothiazole ring were explored to optimize potency against bacterial efflux pumps and improve solubility profiles .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique features among compounds related to this compound:

Compound NameStructureUnique Features
4-Amino-5-thiazolecarboxylic acidStructureUsed in antibiotic synthesis; contains a thiazole ring.
2-Amino-4-methylthiazoleStructureIncreased lipophilicity; used in drug design.
Ethyl 5-amino-3-methylisothiazole-4-carboxylateStructureExhibits strong antiviral activity.
This compoundStructurePotential inhibitor of bacterial efflux pumps; unique bioactivity profile.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of isothiazole precursors with ethyl esters. For example, coupling agents like EDC.HCl and HOBt in dichloromethane (DCM) with triethylamine (TEA) as a base are used to activate carboxylic acid intermediates for amide bond formation . Optimization includes controlling temperature (e.g., reflux for 6–8 hours), inert atmospheres, and purification via recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify amino (δ 5.5–6.5 ppm) and ester (δ 1.3–1.5 ppm for CH3_3) groups. The aminocarbonyl moiety appears as a singlet near δ 8.0 ppm .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 284.08) .
  • IR : Stretching bands for N-H (3300–3500 cm1^{-1}) and C=O (1700–1750 cm1^{-1}) .

Q. What functionalization reactions are feasible at the amino and ester groups?

  • Methodological Answer : The amino group undergoes nucleophilic substitution (e.g., acylation with activated esters), while the ester can be hydrolyzed to carboxylic acid using NaOH/EtOH (70°C, 4 hours) for further derivatization .

Q. What stability and storage guidelines should researchers follow?

  • Methodological Answer : Store in airtight containers at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis. Avoid exposure to moisture and strong acids/bases .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodological Answer : Use SHELXL for small-molecule refinement. Address disorders by partitioning occupancy or applying restraints for bond lengths/angles. For twinned data, employ TWIN/BASF commands in SHELX . Validate with Rint_{int} < 5% and goodness-of-fit (GoF) near 1.0 .

Q. What computational tools predict feasible synthetic pathways for novel derivatives?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthesis algorithms to propose routes. For example, inputting the target structure may suggest cyclocondensation of thiourea derivatives with α-keto esters .

Q. How do substituent variations influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with modified substituents (e.g., halogenated aryl groups). For instance, dichlorophenyl analogs show enhanced anticancer activity (IC50_{50} < 10 µM) due to increased lipophilicity and target binding . Use molecular docking (AutoDock Vina) to simulate interactions with enzymes like EGFR .

Q. What challenges arise in experimental phasing for X-ray crystallography of this compound?

  • Methodological Answer : Small crystal size (<0.1 mm) and weak diffraction require high-intensity synchrotron radiation. SHELXD/E can phase data via SAD/MAD using heavy atoms (e.g., SeMet incorporation), but resolution >1.2 Å is critical for reliable maps .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :

Validate assay conditions (e.g., cell line specificity, concentration ranges).

Check purity via HPLC (>95%) to rule out impurity-driven effects .

Replicate experiments with standardized protocols (e.g., MTT assay at 48-hour incubation) .

Q. Why do synthetic yields vary in literature reports, and how can reproducibility be improved?

  • Methodological Answer : Variations arise from solvent purity (e.g., anhydrous DCM), catalyst aging, or moisture exposure. Reproducibility requires strict anhydrous conditions (Schlenk line) and in-situ monitoring (TLC) .

Properties

IUPAC Name

ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-13-7(12)5-3(8)4(6(9)11)10-14-5/h2,8H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOLRWLXDGELQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NS1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357699
Record name ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54968-74-0
Record name ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

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